4-Methoxy-3-(trifluoromethoxy)benzonitrile

Übersicht

Beschreibung

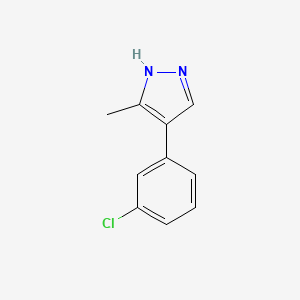

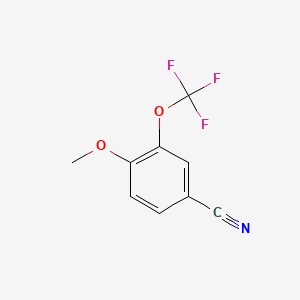

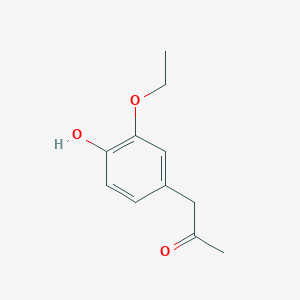

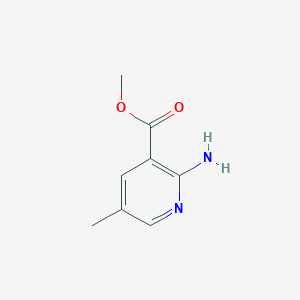

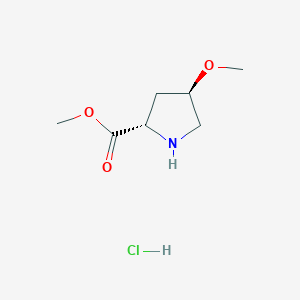

4-Methoxy-3-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 1261653-03-5 . It has a molecular weight of 217.15 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxy-3-(trifluoromethoxy)benzonitrile . The InChI code is 1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Electronic and Chemical Properties

- Long-Range Electron-Withdrawing Substituent : The trifluoromethoxy group in compounds like 4-Methoxy-3-(trifluoromethoxy)benzonitrile has been found to exert a long-range effect that significantly lowers the basicity of arylmetal compounds. This property makes it a valuable substituent in chemical reactions (Castagnetti & Schlosser, 2002).

Applications in Material Science

- Lithium Ion Batteries : A related compound, 4-(Trifluoromethyl)-benzonitrile, has been used as an electrolyte additive in high-voltage lithium-ion batteries. Its incorporation significantly improves the cyclic stability of the battery, showcasing the potential of related compounds in energy storage technologies (Huang et al., 2014).

Photophysical Properties

- Liquid Crystalline Behavior : Certain benzonitrile derivatives have been investigated for their liquid crystalline properties, exhibiting phases like nematic and orthorhombic columnar phases. These findings suggest potential applications in displays and optoelectronic devices (Ahipa et al., 2014).

Electromagnetic Spectrum Studies

- Spectroscopic Analysis : Studies on 3- and 4-methoxy benzonitriles, which are structurally related, provide insights into their spectroscopic properties. These studies are crucial for understanding the molecular dynamics and electronic structures of such compounds (Goel & Agarwal, 1982).

Catalysis and Synthesis

- Palladium-Catalyzed Cyanation : Research into the palladium-catalyzed cyanation of aryl triflates using compounds like 2-methoxyphenyl trifluoromethanesulfonate, a relative of 4-Methoxy-3-(trifluoromethoxy)benzonitrile, opens up new pathways in organic synthesis (Kubota & Rice, 1998).

Renewable Energy Applications

- Dye Sensitized Solar Cells : Benzonitrile derivatives have been shown to enhance the efficiency and stability of dye-sensitized solar cells, indicating the potential of these compounds in renewable energy applications (Latini et al., 2014).

Photoreactions

- Photoreactions with Enol Ethers : Research into the photoreactions of benzonitrile with cyclic enol ethers provides insights into photochemical processes relevant to material science and photochemistry (Mattay et al., 1987).

Medical Research

- Pharmaceutical Synthesis : The synthesis of Gefitinib, an important pharmaceutical compound, involves intermediates structurally similar to 4-Methoxy-3-(trifluoromethoxy)benzonitrile. This highlights the importance of such compounds in drug development (Jin et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKKATZYULLWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(trifluoromethoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)

![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)